molecular formula C8H8O3 B088628 (2E)-3-(5-methyl-2-furyl)acrylic acid CAS No. 14779-25-0

(2E)-3-(5-methyl-2-furyl)acrylic acid

Cat. No. B088628
CAS RN: 14779-25-0
M. Wt: 152.15 g/mol
InChI Key: CQCKLDAUFPKXPU-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of furan compounds, including those related to (2E)-3-(5-methyl-2-furyl)acrylic acid, often involves complex reactions that yield interesting derivatives. For instance, furan derivatives have been synthesized through reactions involving nitro, bromo, and acryloyl groups, leading to various acrylamides and esters with potential biological activities. Studies by Hirao et al. (1973) and Maruyama et al. (1981) have outlined methods involving the treatment of furan compounds with different reagents to obtain diverse derivatives (Hirao, Kato, & Kozakura, 1973); (Maruyama, Fujiwara, & Taniguchi, 1981).

Molecular Structure Analysis

The molecular structure of furan derivatives, including (2E)-3-(5-methyl-2-furyl)acrylic acid, has been analyzed through various spectroscopic techniques. Conformational analysis has shown that these compounds may favor specific configurations, affecting their chemical behavior and reactions (Fisichella, Mineri, Scarlata, & Sciotto, 1975).

Chemical Reactions and Properties

Furan compounds undergo a variety of chemical reactions, leading to the formation of novel compounds with interesting properties. The reactions can include cyclizations, condensations, and substitutions that result in complex molecules with potential applications in various fields. Research has demonstrated the versatility of furan derivatives in chemical synthesis and the potential for generating compounds with useful biological activities (Hamad & Hashem, 2000).

Scientific Research Applications

  • Synthesis and Configurations of Furan Compounds: Studies have explored the synthesis and steric configurations of various furan compounds, including derivatives of “(2E)-3-(5-methyl-2-furyl)acrylic acid” (Hirao, Kato, & Kozakura, 1973).

  • Reactions with Nitromethane: Research on 3-(furyl)-3-(diethoxyphosphoryl)acrylates, which are related to “(2E)-3-(5-methyl-2-furyl)acrylic acid”, has shown regioselective reactions with nitromethane, forming specific propanoic acids (Pevzner, 2016).

  • Anti-Malarial Agent Development: A specific derivative, [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone, has been identified as a novel lead for anti-malarial agents. This derivative demonstrates the potential medical applications of furan compounds (Wiesner et al., 2003).

  • Polymer Engineering: In the field of polymer engineering, compounds like 2,3-epoxypropyl-3-(2-furyl) acrylate have been synthesized from 3-(2-furyl) acrylic acid and studied for their application in glass fiber reinforced composites (Patel, Tarpada, & Raval, 2014).

  • Cytotoxic and Genotoxic Effects: Studies have investigated the effects of 5-nitro-2-furyl acrylic acid on human fibroblasts in vitro, revealing insights into the cytotoxic and genotoxic impacts of these compounds (Slameňová & Mazáriová, 1979).

  • Antibacterial Activities: Furan compounds derived from 3-(5-nitro-2-furyl)-2-(4-nitrophenyl)acrylic acid have shown strong antibacterial activities against Staphylococcus aureus, indicating their potential in antimicrobial applications (Hirao, Kato, & Hirota, 1971).

properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCKLDAUFPKXPU-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256714
Record name (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(5-methyl-2-furyl)acrylic acid

CAS RN

54160-40-6, 14779-25-0
Record name (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54160-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prop-2-enoic acid, 3-(5-methylfuran-2-yl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-METHYL-FURAN-2-YL)-ACRYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EV Burgaz, M Yılmaz, AT Pekel, A Öktemer - Tetrahedron, 2007 - Elsevier
4-Cyano-2,3-dihydrofuran-3-carboxamides were obtained from the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate. Treatment of 3-…
Number of citations: 76 www.sciencedirect.com

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